2-((2S,6R)-2,6-dimethylpiperazin-1-yl)ethanol
Overview
Description
2-((2S,6R)-2,6-dimethylpiperazin-1-yl)ethanol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2S,6R)-2,6-dimethylpiperazin-1-yl)ethanol typically involves the reaction of 2,6-dimethylpiperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired stereochemistry of the product. The process can be summarized as follows:
Starting Materials: 2,6-dimethylpiperazine and ethylene oxide.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: Ethylene oxide is slowly added to a solution of 2,6-dimethylpiperazine in an appropriate solvent, such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred for several hours until the reaction is complete.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((2S,6R)-2,6-dimethylpiperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
2-((2S,6R)-2,6-dimethylpiperazin-1-yl)ethanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2S,6R)-2,6-dimethylpiperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
2-((2S,6R)-2,6-dimethylpiperazin-1-yl)ethanol can be compared with other similar compounds, such as:
2,6-dimethylpiperazine: This compound is a precursor in the synthesis of this compound and shares similar structural features.
2-((2S,6R)-2,6-dimethylmorpholino)ethanol: This compound has a similar structure but contains a morpholine ring instead of a piperazine ring.
2-((2S,6R)-2,6-dimethylpiperidin-1-yl)ethanol: This compound has a piperidine ring instead of a piperazine ring.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a piperazine ring and a hydroxyl group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2R,6S)-2,6-dimethylpiperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-7-5-9-6-8(2)10(7)3-4-11/h7-9,11H,3-6H2,1-2H3/t7-,8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRGVNOXWNPGBV-OCAPTIKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](N1CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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